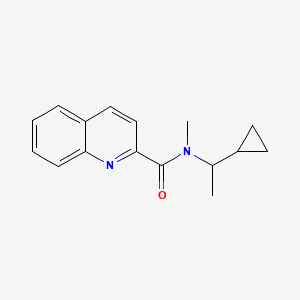![molecular formula C13H18N2O B7493587 cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone acts as a competitive antagonist of the CRF receptor, specifically targeting the CRF1 receptor subtype. The CRF system is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. By blocking the CRF1 receptor, cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone can inhibit the release of cortisol and other stress hormones, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. These include:
- Reducing anxiety-like behavior in animal models
- Reducing depressive-like behavior in animal models
- Reducing drug-seeking behavior in animal models of addiction
- Reducing stress-induced activation of the HPA axis
- Modulating the immune system and inflammation
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has several advantages as a tool in basic research. It is highly selective for the CRF1 receptor subtype, allowing for specific investigation of the role of this receptor in various physiological and pathological processes. It is also relatively easy to administer, with both systemic and central routes of administration available.
One limitation of cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is its relatively short half-life, which may require frequent dosing in some experiments. Additionally, as with any pharmacological tool, it is important to carefully consider the potential off-target effects and interpret the results in the context of the known pharmacology of the drug.
Orientations Futures
Could include exploring the potential involvement of the CRF system in conditions such as chronic pain, neurodegenerative diseases, and metabolic disorders.
Conclusion
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is a small molecule antagonist of the CRF1 receptor with potential therapeutic applications in a variety of conditions. Its mechanism of action involves inhibition of the HPA axis and the stress response, leading to anxiolytic and antidepressant effects. While it has several advantages as a tool in basic research, careful consideration of its limitations and off-target effects is necessary. Future research could focus on further elucidating the mechanisms underlying its effects and identifying potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is typically synthesized using a multi-step process involving the reaction of a cyclobutene derivative with a pyrrolopyrazine derivative. The final product is then purified using column chromatography. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been extensively studied for its potential therapeutic applications in a variety of conditions, including anxiety, depression, addiction, and stress-related disorders. It has also been used as a tool in basic research to investigate the role of the CRF system in various physiological and pathological processes.
Propriétés
IUPAC Name |
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-12-6-3-7-14(12)8-9-15(10)13(16)11-4-2-5-11/h3,6-7,10-11H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYNSPLVPRKYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
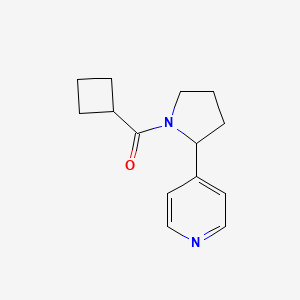

![N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7493538.png)
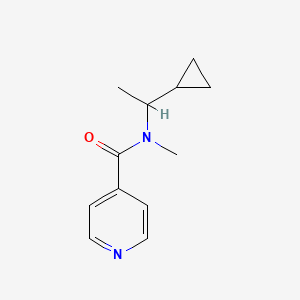

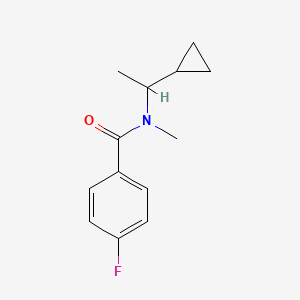
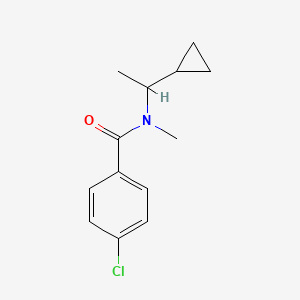
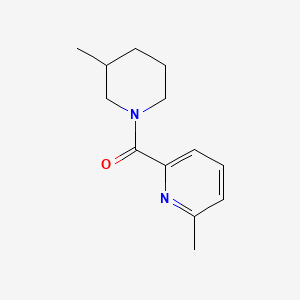
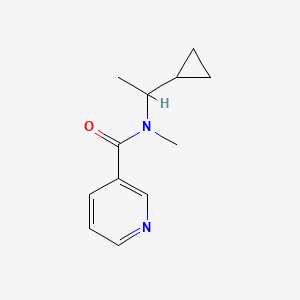
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

